molecular formula C10H9ClF3NO B1364519 2-chloro-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 36040-85-4

2-chloro-N-[3-(trifluoromethyl)phenyl]propanamide

Cat. No. B1364519
CAS RN: 36040-85-4
M. Wt: 251.63 g/mol
InChI Key: USTQTYMWZUKPEI-UHFFFAOYSA-N
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Description

2-Chloro-N-[3-(trifluoromethyl)phenyl]propanamide (2-CNTP) is a versatile chemical compound used in a variety of scientific research applications. It is a carboxamide derivative of a trifluoromethyl-substituted phenylpropane, and is used as a starting material for the synthesis of various compounds. It is used in a variety of fields, including organic synthesis, pharmaceuticals, and biochemistry.

Scientific Research Applications

HIV-1 Integrase Inhibitory Activity

A study investigated the HIV-1 integrase inhibitory activity of various propanamide analogs, including 3-chloro-N-(substituted phenyl) propanamides. These compounds were synthesized and evaluated for their potential to inhibit the HIV-1 integrase enzyme. However, none of the molecules demonstrated significant inhibition of the enzyme's activities (Penta et al., 2013).

Synthesis of Functionalized Cyclopropanes

In a different context, research on N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide led to the development of a new method for synthesizing functionalized cyclopropanes with high stereoselectivity. This process involved the cyclization of propanamide derivatives, demonstrating the compound's utility in organic synthesis (Tanaka et al., 1987).

Antitumor Agents and Molecular Structure

Another study focused on the molecular structure of specific propanamide derivatives, examining their role as inhibitors of dihydrofolate reductase, an enzyme targeted in cancer chemotherapy. The research highlighted the significance of these compounds as reversible and irreversible inhibitors with potential clinical applications in treating cancer (Camerman et al., 1978).

Pharmaceutical Analysis and Detection

Further research has been done on the analytical detection and quantification of propanamide derivatives in pharmaceutical formulations. This includes methods for the spectrophotometric determination and mass spectrometry analysis of such compounds, underscoring their importance in pharmaceutical sciences (Rangappa et al., 2000; Khan et al., 2015).

Pharmacokinetics and Metabolism Studies

In pharmacokinetic and metabolism studies, propanamide derivatives have been explored for their absorption, distribution, metabolism, and excretion characteristics in preclinical studies. This research is crucial for understanding the behavior of these compounds in biological systems (Wu et al., 2006; Goda et al., 2006).

Spectroscopic Studies

Spectroscopic studies of N-monosubstituted propanamides have provided insights into the conformational properties of these compounds, which is valuable in understanding their chemical behavior and potential applications (Antonović et al., 1997).

Hormonal Male Contraception

Propanamide derivatives have also been evaluated in the context of hormonal male contraception, demonstrating their potential as selective androgen receptor modulators. This research highlights the therapeutic potential of these compounds in androgen-dependent diseases (Jones et al., 2009).

properties

IUPAC Name

2-chloro-N-[3-(trifluoromethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO/c1-6(11)9(16)15-8-4-2-3-7(5-8)10(12,13)14/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTQTYMWZUKPEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394549
Record name 2-chloro-N-[3-(trifluoromethyl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[3-(trifluoromethyl)phenyl]propanamide

CAS RN

36040-85-4
Record name 2-chloro-N-[3-(trifluoromethyl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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